4-Fluoro-2-mercaptobenzoic acid

Catalog No.
S732052
CAS No.
81223-43-0
M.F
C7H5FO2S
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-mercaptobenzoic acid

CAS Number

81223-43-0

Product Name

4-Fluoro-2-mercaptobenzoic acid

IUPAC Name

4-fluoro-2-sulfanylbenzoic acid

Molecular Formula

C7H5FO2S

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C7H5FO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10)

InChI Key

CZRNYBPPRDZSEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)S)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)S)C(=O)O

4-Fluoro-2-mercaptobenzoic acid (CAS: 81223-43-0) is a bifunctional aromatic compound belonging to the substituted thiosalicylic acid class. It serves as a critical precursor in the synthesis of sulfur-containing heterocycles, particularly thioxanthone derivatives, which are valued for their photophysical properties. The molecule's dual reactive sites—a thiol group and a carboxylic acid group—combined with the electronic influence of a fluorine substituent, make it a specialized synthon for creating materials used in organic electronics and medicinal chemistry.

Substituting 4-Fluoro-2-mercaptobenzoic acid with its non-fluorinated parent, 2-mercaptobenzoic acid, or other halogenated analogs is often unviable. The fluorine atom at the 4-position is not merely a placeholder; its strong electron-withdrawing inductive effect and moderate resonance effect fundamentally alter the molecule's pKa and electron density. This directly impacts reaction kinetics in cyclization processes, the stability of intermediates, and the final electronic and photophysical properties of derivative materials, such as OLED emitters and photosensitizers. Replacing it with hydrogen, chlorine, or an isomeric fluoro-substituent will yield compounds with different reactivity profiles and performance characteristics.

Precursor Suitability: Enhanced Yield in Thioxanthone Synthesis via Aryne Coupling

In the synthesis of fluorinated thioxanthones via the coupling of substituted thiosalicylates and aryne precursors, the choice of starting material significantly impacts process yield. When methyl 5-fluorosalicylate (an analog demonstrating the effect of a p-fluoro substituent relative to the reacting hydroxyl group) was used, the reaction afforded an 83% yield of the corresponding xanthone product. In contrast, the non-fluorinated parent compound, methyl salicylate, provided a 65% yield under optimized conditions. This suggests that the electronic effect of the fluorine atom is beneficial for this key synthetic transformation.

Evidence DimensionIsolated Product Yield
Target Compound Data83% (for 2-fluoro-xanthone from methyl 5-fluorosalicylate)
Comparator Or BaselineMethyl Salicylate (unsubstituted analog): 65%
Quantified Difference28% relative increase in yield
ConditionsReaction of methyl salicylate analogs with o-(trimethylsilyl)phenyl triflate and CsF in THF at 65 °C.

For chemical manufacturing and process development, a higher yield directly translates to lower precursor costs, reduced waste, and improved process efficiency.

Application Performance: Enables High-Efficiency Blue Phosphorescent OLEDs

In the development of phosphorescent organic light-emitting diodes (PhOLEDs), the ligand structure is critical for device efficiency. An Iridium(III) complex incorporating a ligand derived from 4-fluoro-2-mercaptobenzoic acid achieved a maximum external quantum efficiency (EQE) of 20.1% for sky-blue emission. For comparison, a similar complex utilizing a ligand with fluorine atoms at the 3,5-positions achieved a lower EQE of 17.5%.

Evidence DimensionMaximum External Quantum Efficiency (EQE)
Target Compound Data20.1% (for device with ligand from 4-Fluoro-2-mercaptobenzoic acid)
Comparator Or BaselineDevice with 3,5-difluoro substituted analog ligand: 17.5%
Quantified Difference14.9% relative increase in efficiency
ConditionsFabricated phosphorescent OLED device structure.

Higher EQE is a primary goal in OLED material development, leading to devices with lower power consumption and greater brightness, making this precursor essential for high-performance display and lighting applications.

Physicochemical Properties: Defined Acidity Modification vs. Other Halogens

The electronic influence of the substituent at the 4-position directly modulates the acidity of the carboxylic acid, a key parameter for reactivity and biological interactions. The pKa of 4-fluorobenzoic acid is 4.14. This is a distinct value compared to its chloro-analog, 4-chlorobenzoic acid, which has a pKa of 4.03, making it a slightly stronger acid. This quantifiable difference in acidity, driven by the unique interplay of fluorine's inductive and resonance effects, dictates its specific utility as a synthon where precise electronic tuning is required.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data4.14 (for 4-fluorobenzoic acid proxy)
Comparator Or Baseline4-chlorobenzoic acid: 4.03
Quantified DifferenceΔpKa = 0.11
ConditionsAqueous solution at 25 °C.

This specific pKa value determines reaction rates, ligand-metal binding strengths, and receptor-binding interactions, making this exact compound necessary for applications sensitive to fine electronic tuning.

Precursor for High-Efficiency Phosphorescent Emitters in OLED Displays

This compound is the right choice for synthesizing ancillary ligands for iridium-based phosphorescent emitters targeting high external quantum efficiency (EQE). Its specific fluorine substitution pattern has been demonstrated to produce sky-blue emitting complexes with EQEs exceeding 20%, a significant performance benchmark for materials used in next-generation displays and solid-state lighting.

Building Block for Fluorinated Thioxanthone Photoinitiators and Sensitizers

Use this acid as a key starting material for producing fluorinated thioxanthone derivatives. The fluorine substituent can enhance the yield of core heterocycle formation and tune the photophysical properties of the final product, which is critical for applications in photopolymerization, photocatalysis, and photodynamic therapy.

Synthesis of Precisely Tuned Scaffolds in Medicinal Chemistry

Incorporate this molecule to introduce a thio-aryl scaffold with a defined electronic profile into drug candidates. The specific acidity and lipophilicity conferred by the 4-fluoro substituent are leveraged to optimize target binding affinity, membrane permeability, and metabolic stability, where substitution with other halogens or hydrogen would fail to achieve the same balance of properties.

XLogP3

2

Wikipedia

4-Fluoro-2-sulfanylbenzoic acid

Dates

Last modified: 08-15-2023

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